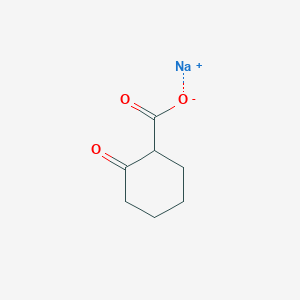

2-Oxocyclohexanecarboxylic acid sodium salt

描述

2-Oxocyclohexanecarboxylic acid sodium salt (CAS: 18709-01-8) is the sodium salt of 2-oxocyclohexanecarboxylic acid, a cyclic keto-carboxylic acid. Its molecular formula is C₇H₉NaO₃, with a molecular weight of 170.13 g/mol (derived from the parent acid, C₇H₁₀O₃, molecular weight 142.15 g/mol, by substitution of a hydrogen with sodium) . The parent acid features a cyclohexane ring substituted with a ketone group at position 2 and a carboxylic acid group at position 1. The sodium salt enhances water solubility, making it advantageous for industrial and biochemical applications, such as microbial degradation pathways .

Physical properties of the parent acid include a melting point of 81–82°C, boiling point of 309.7°C, and density of 1.233 g/cm³ . The sodium salt is typically stored at 2–8°C to maintain stability .

属性

IUPAC Name |

sodium;2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h5H,1-4H2,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOTYYYBCYURDK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxocyclohexanecarboxylic acid sodium salt typically involves the reaction of 2-oxocyclohexanecarboxylic acid with a sodium base. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the sodium salt. The reaction conditions often include controlled temperature and pH to ensure complete conversion and high yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pH, and concentration is common. Additionally, purification steps such as crystallization or filtration are employed to obtain the final product with high purity .

化学反应分析

Types of Reactions

2-Oxocyclohexanecarboxylic acid sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or other oxidized derivatives.

Reduction: Yields alcohols.

Substitution: Results in various substituted cyclohexane derivatives.

科学研究应用

Chemical Synthesis

2-Oxocyclohexanecarboxylic acid sodium salt serves as a valuable intermediate in organic synthesis. It can be utilized in the preparation of various chemical compounds, including:

- Esters : The sodium salt can be reacted with alcohols to produce esters under specific conditions, such as elevated temperatures and the presence of strong bases .

- Pharmaceutical Compounds : Its structure allows it to serve as a precursor for synthesizing biologically active molecules, which may exhibit therapeutic effects.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential biological activities. Some documented applications include:

- Drug Development : Research indicates that derivatives of cyclohexanecarboxylic acids can possess anti-inflammatory and analgesic properties, making them candidates for drug formulation .

- Biological Activity : Studies have suggested that compounds related to this sodium salt may exhibit antimicrobial and anticancer activities, although further research is needed to elucidate their mechanisms of action.

Material Science

In materials science, this compound can be used in the development of:

- Polymers : Its reactive functional groups allow for incorporation into polymeric materials, enhancing properties such as thermal stability and mechanical strength.

- Coatings : The compound's ability to participate in cross-linking reactions can lead to improved adhesion and durability in coatings.

Analytical Chemistry

The compound is also applied in analytical chemistry as a reagent for various assays:

- Titration Standards : Its stable properties make it suitable as a primary standard for titrations involving acidic or basic solutions.

- Chromatography : It can serve as a stationary phase modifier in chromatographic techniques to improve separation efficiency.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

作用机制

The mechanism of action of 2-oxocyclohexanecarboxylic acid sodium salt involves keto-enol tautomerism, a chemical equilibrium between two isomers. The compound can exist in both keto and enol forms, which can interconvert under certain conditions. This tautomerism plays a crucial role in its reactivity and interactions with other molecules. The molecular targets and pathways involved include interactions with enzymes and other proteins that recognize the keto or enol forms .

相似化合物的比较

(a) Cyclohexanecarboxylic Acid Sodium Salt (CAS: 136-01-6)

- Molecular Formula : C₇H₁₁NaO₂

- Molecular Weight : 150.15 g/mol .

- Key Differences : Lacks the ketone group at position 2, reducing its reactivity in oxidation or reduction reactions. It is metabolized via β-oxidation in Acinetobacter strains, whereas 2-oxocyclohexanecarboxylic acid is a key intermediate in the degradation of cyclohexanecarboxylic acid under aerobic conditions .

(b) Ethyl 2-Oxocyclohexanecarboxylate (CAS: 8V73BMH08Z)

(c) 2-Hydroxycyclohexanecarboxylic Acid

- Key Differences : The hydroxyl group replaces the ketone, altering redox behavior. The trans isomer is identified as a metabolite in anaerobic degradation of benzoate, whereas 2-oxocyclohexanecarboxylic acid is absent in such pathways .

Physicochemical Properties

Toxicological and Environmental Behavior

- Ethyl 2-Oxocyclohexanecarboxylate: No significant ecotoxicological data reported; handled as a flammable liquid in industrial settings .

- 2-Oxoadipic Acid : Classified as low toxicity, but incomplete degradation may yield reactive intermediates .

Research Findings and Gaps

- Degradation Pathways : Under aerobic conditions, 2-oxocyclohexanecarboxylic acid is critical in Acinetobacter metabolism, but it is absent in anaerobic systems, where reduced derivatives (e.g., cyclohex-1-enecarboxylic acid) dominate .

- Synthetic Utility : Palladium-catalyzed reactions with 2-oxocyclohexanecarboxylate esters yield highly substituted heterocycles, demonstrating its versatility in medicinal chemistry .

- Data Gaps : Toxicity profiles and long-term environmental impacts of the sodium salt remain understudied.

生物活性

2-Oxocyclohexanecarboxylic acid sodium salt, also known as A-317491 sodium salt, is a compound of significant interest due to its biological activity, particularly as a selective antagonist for purinergic receptors. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a ketone and a carboxylic acid functional group. The sodium salt form enhances its solubility and bioavailability, making it suitable for various biological assays.

The primary biological activity of A-317491 sodium salt involves its role as a selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are ion channels activated by ATP, playing crucial roles in nociception (pain perception) and inflammatory responses. The compound exhibits high affinity for these receptors, with inhibition constants (K_i) ranging from 9 to 92 nM across different species and receptor types .

Antinociceptive Activity

A-317491 has been shown to reduce mechanical allodynia and thermal hyperalgesia in various animal models of neuropathic pain. In studies involving chronic constriction injury (CCI) in rats, the administration of A-317491 significantly alleviated pain symptoms, suggesting its potential use in treating chronic pain conditions .

Selectivity and Safety Profile

The compound demonstrates selectivity over other P2 receptors and neurotransmitter receptors, with IC50 values greater than 5 μM for non-target receptors. This selectivity is crucial for minimizing side effects associated with broader-acting analgesics .

Case Studies

Several studies have investigated the efficacy of A-317491 in preclinical models:

- McGaraughty et al. (2003) : This study demonstrated that A-317491 effectively reduced pain responses in models of inflammatory pain when administered intrathecally or intraplantarly .

- Mansoor et al. (2016) : The research provided insights into the structural dynamics of the human P2X3 receptor and how A-317491 interacts with it, contributing to our understanding of its antagonistic action .

Data Tables

| Study Reference | Model Type | Dosage | Key Findings |

|---|---|---|---|

| McGaraughty et al. | Neuropathic Pain | Varies | Significant reduction in pain behavior |

| Mansoor et al. | Structural Analysis | N/A | Defined receptor gating cycle |

常见问题

Q. What are the optimal methods for synthesizing 2-oxocyclohexanecarboxylic acid sodium salt from its ester precursor?

The sodium salt can be synthesized via intramolecular condensation of diester intermediates. For example, ethyl 2-oxocyclohexanecarboxylate (CAS 75265-85-9) undergoes enamine formation with benzylamine, followed by acylation with ethyl malonyl chloride to yield a diester intermediate. Subsequent condensation under thermolysis conditions produces the sodium salt as a key intermediate . Purity (≥95%) is achieved through recrystallization in polar solvents like ethanol or water.

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and should be stored at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Pre-weighed aliquots in amber vials are recommended for long-term stability. Degradation can be monitored via FT-IR (loss of carbonyl peak at ~1700 cm⁻¹) or HPLC (retention time shifts) .

Q. What analytical techniques are most effective for characterizing the sodium salt’s purity and structure?

- NMR : H and C NMR confirm the cyclohexanone backbone (δ 2.1–2.5 ppm for ketone protons) and carboxylate group (δ 175–180 ppm for carbonyl carbon).

- Mass spectrometry : HRMS (ESI) with [M+Na]+ ion at m/z 165.1 provides molecular weight confirmation.

- TLC : Use silica gel with ethyl acetate/hexane (3:7) to track reaction progress .

Q. Why is the sodium salt form preferred over the free acid in pharmaceutical intermediates?

The sodium salt improves aqueous solubility (>200 mg/mL in water vs. <50 mg/mL for the free acid), facilitating reactions in polar solvents. This is critical for synthesizing β-lactam antibiotics or antitubercular agents, where solubility impacts bioavailability and reaction kinetics .

Advanced Research Questions

Q. How does this compound function as an intermediate in microbial degradation pathways?

In Acinetobacter anaitratum, the sodium salt is a metabolic intermediate in the anaerobic degradation of cyclohexanecarboxylic acid. The pathway involves β-oxidation to yield acetyl-CoA, with key enzymes (e.g., cyclohexanone monooxygenase) identified via gene knockout studies. Conflicting data exist: some studies report its accumulation under microaerophilic conditions, while others detect rapid conversion to cyclohex-1-enecarboxylic acid .

Q. What experimental designs are recommended to resolve contradictions in its metabolic role?

- Isotopic labeling : Use C-labeled sodium salt to track carbon flow via LC-MS/MS.

- Enzyme assays : Purify recombinant enzymes (e.g., from Rhodopseudomonas palustris) to test substrate specificity.

- Conditional knockout models : Compare degradation rates in wild-type vs. mutant strains under varying O₂ levels .

Q. How can researchers optimize its use in synthesizing bicyclic lactam antibiotics?

The sodium salt’s carboxylate group acts as a nucleophile in ring-forming reactions. For example, in cloxacillin synthesis, it reacts with β-lactam precursors under Pd-catalyzed conditions. Key parameters:

Q. What strategies mitigate challenges in derivatizing the sodium salt for antimicrobial studies?

- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the ketone during amide coupling.

- Co-crystallization : Co-crystallize with β-cyclodextrin to enhance stability of furan-3-yl propargyl ester derivatives.

- Biological assays : Screen derivatives against Mycobacterium tuberculosis H37Rv using microbroth dilution (MIC < 1 µg/mL indicates high activity) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported degradation products under anaerobic conditions?

In one study, 2-oxocyclohexanecarboxylic acid was absent in anaerobic assays, with cyclohex-1-enecarboxylic acid as the primary product . Contrastingly, Acinetobacter strains showed sodium salt accumulation under similar conditions . To reconcile:

- Validate extraction protocols : Compare alkaline vs. acidic hydrolysis for artifact prevention.

- Cross-reference analytical methods : Use H-NMR and GC-MS alongside TLC to confirm product identity.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。